

An In-depth Technical Guide to the Physicochemical Characteristics of Hydroxy-PEG3-acid

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Compound of Interest

Compound Name: Hydroxy-PEG3-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Hydroxy-PEG3-acid**, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Identity and Core Properties

Hydroxy-PEG3-acid, systematically named 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid, is a valuable tool in the field of chemical biology and drug discovery. Its structure incorporates a terminal hydroxyl group and a carboxylic acid, separated by a flexible and hydrophilic triethylene glycol (PEG3) spacer. This unique architecture imparts desirable properties for the conjugation of diverse molecules.

Table 1: Core Physicochemical Properties of **Hydroxy-PEG3-acid**

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O ₆	PubChem
Molecular Weight	222.24 g/mol	PubChem[1]
IUPAC Name	3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid	PubChem[1]
CAS Number	518044-49-0	PubChem[1]
Computed XLogP3-AA	-1.4	PubChem[1]
Appearance	Colorless to light yellow liquid	MCE
pKa (Carboxylic Acid)	~4.87 (Estimated)	[2]
pKa (Hydroxyl Group)	~14-15 (Estimated)	
Solubility	Soluble in water, DMSO, and other polar organic solvents.	Various

Estimation of pKa: The pKa of the carboxylic acid is estimated to be similar to that of propanoic acid, which is approximately 4.87. The ether linkages in the PEG chain are not expected to significantly alter the acidity of the terminal carboxylic acid. The pKa of the terminal hydroxyl group is estimated to be in the range of 14-15, similar to that of ethylene glycol.

Solubility Profile: The presence of the hydrophilic polyethylene glycol (PEG) chain confers excellent water solubility to **Hydroxy-PEG3-acid** and molecules to which it is conjugated. It is also readily soluble in a variety of polar organic solvents, including dimethyl sulfoxide (DMSO) and alcohols. This solubility is a key advantage in bioconjugation reactions, which often require aqueous buffer systems.

Reactivity and Bioconjugation Potential

The bifunctional nature of **Hydroxy-PEG3-acid** allows for sequential or orthogonal conjugation strategies.

- **Carboxylic Acid Reactivity:** The terminal carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically facilitated by carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- **Hydroxyl Group Reactivity:** The terminal hydroxyl group can be further derivatized to introduce other functional groups, such as tosylates or mesylates, for reaction with nucleophiles. It can also be oxidized to an aldehyde for reaction with hydrazides or aminoxy compounds.

Experimental Protocols

This section details the methodologies for determining key physicochemical parameters of **Hydroxy-PEG3-acid**.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the carboxylic acid pKa value.

Principle: A solution of **Hydroxy-PEG3-acid** is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials:

- **Hydroxy-PEG3-acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water (carbonate-free)
- Calibrated pH meter and electrode
- Burette
- Stir plate and stir bar

Procedure:

- Accurately weigh a sample of **Hydroxy-PEG3-acid** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
- Place the **Hydroxy-PEG3-acid** solution in a beaker with a stir bar and begin gentle stirring.
- Immerse the pH electrode in the solution and record the initial pH.
- Add the standardized NaOH solution in small, precise increments from the burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration until the pH has risen significantly beyond the expected equivalence point.
- Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the point of steepest inflection on the curve.
- The pKa is the pH at the volume of NaOH added that is half of the volume at the equivalence point.

Determination of logP by Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (logP).

Principle: A solution of **Hydroxy-PEG3-acid** is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials:

- **Hydroxy-PEG3-acid**

- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or vials
- Shaker or vortex mixer
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Prepare a stock solution of **Hydroxy-PEG3-acid** in either water or n-octanol.
- Add a known volume of the stock solution to a separatory funnel or vial.
- Add a known volume of the second solvent (n-octanol or water) to the funnel.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow for partitioning.
- Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
- Carefully collect samples from both the aqueous and n-octanol phases.
- Determine the concentration of **Hydroxy-PEG3-acid** in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as: $P = [\text{Concentration in n-octanol}] / [\text{Concentration in water}]$.
- The logP is the base-10 logarithm of P.

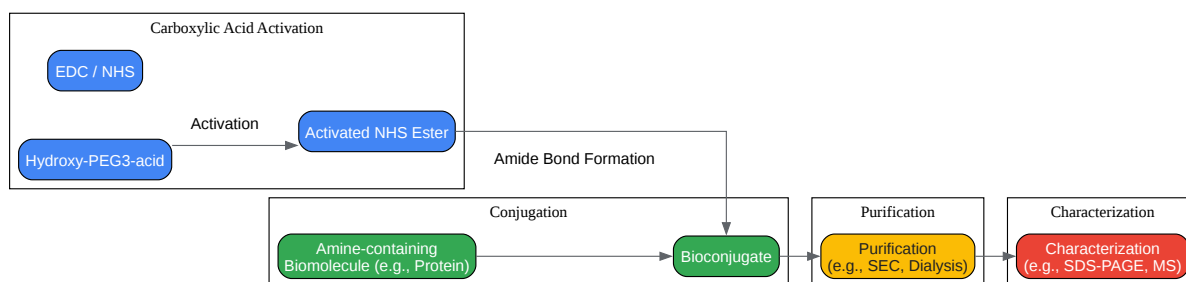
Structural Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **Hydroxy-PEG3-acid**. The sample is dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) and the spectra are acquired on an NMR spectrometer. The chemical shifts, integration of proton signals, and coupling patterns provide detailed information about the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the accurate molecular weight of **Hydroxy-PEG3-acid**. Techniques such as Electrospray Ionization (ESI) are suitable for this molecule. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured, confirming the molecular weight.

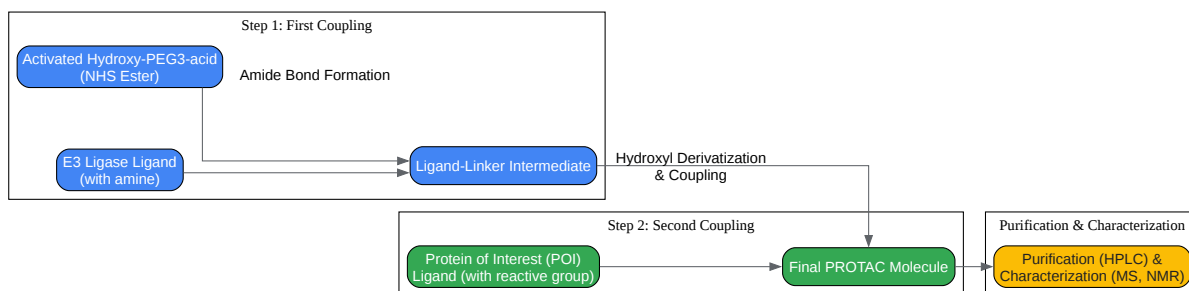
Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows involving **Hydroxy-PEG3-acid**.



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Caption: Workflow for bioconjugation using **Hydroxy-PEG3-acid**.



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Caption: General workflow for PROTAC synthesis using **Hydroxy-PEG3-acid**.

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References

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